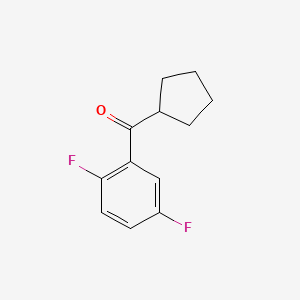

2,5-Difluorophenyl cyclopentyl ketone

Description

2,5-Difluorophenyl cyclopentyl ketone is a fluorinated aromatic ketone characterized by a cyclopentyl group attached to a ketone moiety and a 2,5-difluorophenyl substituent. This compound is primarily synthesized via the reaction of 2,5-difluorobenzoic acid with cyclopropyl lithium at low temperatures, followed by reduction to yield intermediates like (2-(2,5-difluorophenyl)cyclopropyl)methanol . Its structural features—fluorine atoms at the 2- and 5-positions of the phenyl ring and the cyclopentyl-ketone backbone—impart unique electronic and steric properties, making it valuable in pharmaceutical and materials science applications. Notably, derivatives of this compound are explored as TRK kinase inhibitors for cancer therapy .

Properties

IUPAC Name |

cyclopentyl-(2,5-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNVWEJBMXQMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorophenyl cyclopentyl ketone typically involves the reaction of 2,5-difluorobenzoyl chloride with cyclopentyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as diethyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,5-Difluorophenyl cyclopentyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 2,5-Difluorophenyl cyclopentyl ketone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of fluorinated drugs.

Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in the development of new drugs. Its fluorinated phenyl ring can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Difluorophenyl cyclopentyl ketone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for specific targets. The cyclopentyl ketone moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2,5-difluorophenyl cyclopentyl ketone and its analogs:

Key Observations:

Fluorine Substitution Patterns :

- The 2,5-difluoro substitution (as in the target compound) enhances steric hindrance and electron-withdrawing effects compared to 3,5-difluoro analogs. This impacts binding affinity in biological systems (e.g., TRK kinase inhibition ).

- 3,5-Difluoro derivatives (e.g., sulfonyl-containing compounds) exhibit distinct reactivity due to altered electronic effects, favoring use in synthetic intermediates .

Functional Group Influence: The ketone group in this compound facilitates nucleophilic additions, making it a versatile precursor. Sulfonyl and methanesulfonate groups in analogs increase polarity and solubility, enhancing utility in aqueous-phase reactions . Cyclopropane-containing derivatives (e.g., (2-(2,5-difluorophenyl)cyclopropyl)methanol) exhibit lower toxicity and improved stability, favoring applications in materials science .

Biological Activity

2,5-Difluorophenyl cyclopentyl ketone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₂H₁₁F₂O

- Molecular Weight : Approximately 244.66 g/mol

The structure features a cyclopentyl ketone moiety with difluorinated phenyl substituents, which contribute to its unique chemical reactivity and biological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Cyclopentyl Group | Provides steric hindrance and influences binding. |

| Difluorophenyl Ring | Enhances lipophilicity and alters electronic properties. |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can significantly affect the compound's reactivity and binding affinity.

- Enzyme Interactions : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Binding : The difluorophenyl moiety may enhance binding to certain receptors, potentially leading to therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may exhibit various biological activities:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains.

- Neurological Effects : Investigations into its influence on adenosine receptors indicate possible applications in seizure management.

Case Studies and Research Findings

-

Antitumor Activity Study :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM, suggesting significant antitumor potential.

-

Antimicrobial Evaluation :

- The compound was tested against a panel of Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined, revealing effective antimicrobial activity with MIC values between 5 to 15 µg/mL.

-

Neurological Assessment :

- In vivo studies on rodent models demonstrated that the compound modulates adenosine A1 receptor activity, providing insights into its potential use as an anticonvulsant agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chlorophenyl cyclopentyl ketone | Chlorine substituent | Lacks fluorine substituents |

| 4-Bromo-2-fluorophenyl cyclopentyl ketone | Bromine instead of chlorine; one fluorine | Different reactivity due to bromine |

| 3-Chloro-4-fluorophenyl cyclohexyl ketone | Cyclohexane structure | Variation in steric effects |

The specific combination of halogen substitutions in this compound contributes to distinct pharmacological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.